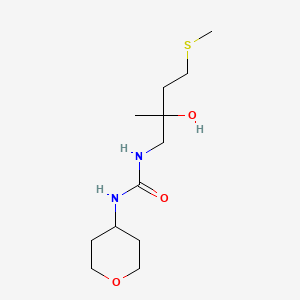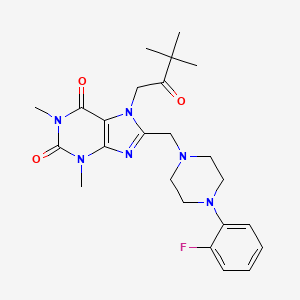![molecular formula C14H17N3O2 B2573976 Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate CAS No. 1975118-99-0](/img/structure/B2573976.png)
Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate, also known as MPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of inflammatory cytokines and the activation of the opioid receptor system. Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate has been found to bind to the mu-opioid receptor, which is involved in pain relief and reward pathways in the brain.
Biochemical and Physiological Effects:
Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to have a low toxicity profile and does not produce significant side effects. However, further studies are needed to fully understand the biochemical and physiological effects of Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate in lab experiments is its high purity and stability. It can also be easily synthesized using simple and cost-effective methods. However, one limitation is the lack of information on its long-term effects and potential toxicity.
Orientations Futures
There are several future directions for the study of Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate. One area of interest is its potential use as a treatment for chronic pain and inflammation. Another area of interest is the development of new materials using Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate as a building block. Additionally, further studies are needed to fully understand the mechanism of action and long-term effects of Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate.
Méthodes De Synthèse
The synthesis of Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate involves the reaction between 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylic acid and methanol in the presence of a catalyst. The resulting product is a white solid with a melting point of 102-104°C.
Applications De Recherche Scientifique
Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate has been found to exhibit anti-inflammatory and analgesic properties. In material science, Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate has been used as a building block for the synthesis of new materials with unique properties. In environmental science, Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate has been studied for its potential use as a pesticide.
Propriétés
IUPAC Name |
methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-16(11-7-5-4-6-8-11)10-13-12(14(18)19-3)9-17(2)15-13/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSSNWPKXYUYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN(C)C2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-methyl-3-{[methyl(phenyl)amino]methyl}-1H-pyrazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2573894.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)acetamide](/img/structure/B2573896.png)
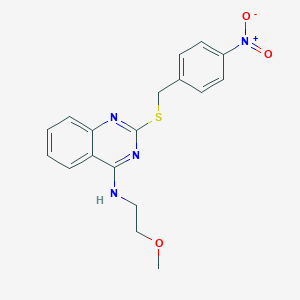

![4-methoxy-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2573901.png)

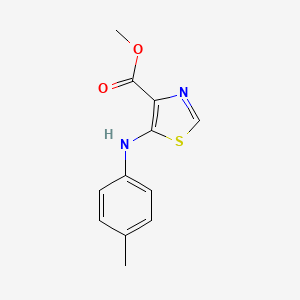
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxy-5-methylphenyl)urea](/img/structure/B2573907.png)
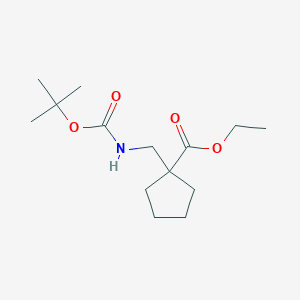
![N-[2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2573909.png)
![N-(2-methoxy-5-methylphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2573910.png)

